molecular formula C16H15F2NO3 B4388662 N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B4388662
M. Wt: 307.29 g/mol
InChI Key: CRAWIXZKUGCGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of acetamide derivatives and is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of DFP-10825, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. DFP-10825 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, DFP-10825 has been shown to have anti-inflammatory properties. Studies have shown that DFP-10825 can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. DFP-10825 has also been shown to have analgesic properties, which means it can reduce pain.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also some limitations to using DFP-10825 in lab experiments. One of the primary limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, DFP-10825 has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on DFP-10825. One area of research is to further investigate the mechanism of action of DFP-10825. Understanding the exact mechanism of action could lead to the development of more effective cancer treatments. Another area of research is to test the safety and efficacy of DFP-10825 in clinical trials. If DFP-10825 is found to be safe and effective in humans, it could become a valuable addition to the arsenal of anticancer drugs. Additionally, research could be done to investigate the potential use of DFP-10825 in other disease areas, such as inflammation and pain.

Scientific Research Applications

DFP-10825 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary research areas for DFP-10825 is its use as an anticancer agent. Studies have shown that DFP-10825 can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10825 has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)19-13-8-11(17)7-12(18)9-13/h3-5,7-9H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWIXZKUGCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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